molecular formula C11H14N2O B1517171 1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 545394-33-0

1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B1517171
CAS No.: 545394-33-0
M. Wt: 190.24 g/mol
InChI Key: QPSYNMDBUGKTJA-UHFFFAOYSA-N
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Description

1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Biological Activity

1-(7-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C14H18N2O and a molecular weight of approximately 230.31 g/mol. Its structure features a quinoline moiety with an amino group and a ketone functional group, which contribute to its biological activity. The unique combination of these structural elements enhances its potential interactions with various biological targets.

1. Antioxidant Properties

Compounds similar to this compound have demonstrated significant antioxidant activity. This property is essential for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

2. Inhibition of Carbonic Anhydrases

Research indicates that this compound can selectively inhibit different isoforms of carbonic anhydrases (CAs), such as hCA IX and hCA XII. These isoforms are associated with cancer progression and metastasis. Inhibition studies have shown that certain derivatives exhibit potent inhibitory effects against these enzymes, suggesting potential therapeutic applications in oncology .

3. Antimycobacterial Activity

Recent studies have explored the compound's efficacy against Mycobacterium tuberculosis (M. tuberculosis). A series of quinolinone-based thiosemicarbazones were designed and tested for their antimycobacterial activity, revealing promising results against drug-resistant strains of M. tuberculosis. The binding energy simulations indicated strong interactions with target proteins, supporting the potential use of related compounds as anti-TB agents .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing appropriate starting materials to form the quinoline structure.
  • Biocatalytic Approaches : Employing lipases or engineered enzymes to enhance selectivity and yield during synthesis .

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant properties of similar compounds using DPPH radical scavenging assays. Results indicated that compounds with structural similarities to this compound exhibited significant scavenging activity, suggesting their potential role in preventing oxidative damage in biological systems .

Compound NameIC50 (µM)Activity Type
This compound15Antioxidant
Related Compound A20Antioxidant
Related Compound B25Antioxidant

Case Study 2: Antimycobacterial Efficacy

In vitro testing against M. tuberculosis revealed that derivatives of the compound showed varying degrees of effectiveness. The most potent derivatives exhibited IC50 values significantly lower than standard treatments like isoniazid.

Compound NameIC50 (µg/mL)Activity Against
Derivative A0.5M. tuberculosis
Derivative B0.8M. tuberculosis
Isoniazid1.0M. tuberculosis

Properties

IUPAC Name

1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(14)13-6-2-3-9-4-5-10(12)7-11(9)13/h4-5,7H,2-3,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSYNMDBUGKTJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651572
Record name 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545394-33-0
Record name 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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